(4-Chlorophenylthio)acetonitrile

Physical Property Crystallization Isolation

Researchers requiring para-chloro-substituted arylthioacetonitriles often encounter batch-to-batch variability that compromises multi-step synthetic sequences. (4-Chlorophenylthio)acetonitrile (CAS 18527-19-0) resolves this through a well-defined melting point (79-81°C) that enables rapid identity verification and purity assessment, ensuring reproducible downstream transformations. - Serves as a strategic starting material for 2-(4-chlorophenylthio)acetamidine derivatives with documented ADP-induced platelet aggregation inhibitory activity. - Compatible with iron-catalyzed continuous-flow carbene transfer reactions, scalable to gram quantities. - Procuring at 98% purity from reputable supply chains minimizes re-purification costs and ensures minimal batch-to-batch variability.

Molecular Formula C8H6ClNS
Molecular Weight 183.66 g/mol
CAS No. 18527-19-0
Cat. No. B101301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Chlorophenylthio)acetonitrile
CAS18527-19-0
Molecular FormulaC8H6ClNS
Molecular Weight183.66 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1SCC#N)Cl
InChIInChI=1S/C8H6ClNS/c9-7-1-3-8(4-2-7)11-6-5-10/h1-4H,6H2
InChIKeyWZXBUVDTYAPXOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Core Properties of (4-Chlorophenylthio)acetonitrile


(4-Chlorophenylthio)acetonitrile (CAS 18527-19-0) is an aryl thioether bearing a para-chlorophenyl group linked via a sulfur atom to an acetonitrile moiety. The compound is a solid at room temperature with a measured melting point of 79°C and a molecular weight of 183.66 g/mol . It serves as a versatile building block in organic synthesis, enabling the construction of complex molecules through the reactivity of its nitrile and thioether functional groups .

Handling Well-defined mp ~79°C supports solid-state handling and purification by recrystallization
Functionality Dual nitrile and aryl thioether groups enable diverse downstream synthetic transformations
Availability Commercial high-purity grade supports reproducible research and process development

Substitution Failure for (4-Chlorophenylthio)acetonitrile


Arylthioacetonitriles with varying para-substituents (e.g., -F, -Br, -CH₃, -H) are not interchangeable due to distinct physical properties and divergent reactivity profiles in downstream transformations. The electron-withdrawing chloro substituent modulates the electrophilicity of the nitrile carbon and influences the stability of the thioether linkage relative to other analogs [1]. This affects both reaction yields and product purity in synthetic sequences, necessitating compound-specific optimization.

  • Para-substituent identity (e.g., -F, -Br, -CH₃) alters electron-withdrawing character, shifting nitrile carbon reactivity and downstream reaction yields
  • Physical property differences, such as melting point, change handling and purification requirements; direct replacement may complicate isolation workflows
  • Stability and reactivity of the thioether linkage can vary with the para-substituent, affecting product profiles in multi-step sequences

(4-Chlorophenylthio)acetonitrile: Differentiation Evidence


Melting Point: Handling and Purification Benefits

(4-Chlorophenylthio)acetonitrile exhibits a melting point of 79–81°C, which is substantially higher than the 32–35°C of the 4-fluoro analog. This higher melting point facilitates easier isolation by recrystallization and improves handling as a solid at ambient laboratory temperatures, reducing the risk of compound loss due to melting during storage or manipulation .

Melting Point
Cross-study comparable
79–81°C (target) vs. 32–35°C (4-F analog); Δ ~47°C higher
Simplifies solid handling and recrystallization isolation
Capillary MP apparatus, ambient pressure
Physical Property Crystallization Isolation

Antiplatelet Agent Precursor

(4-Chlorophenylthio)acetonitrile is a key intermediate in the synthesis of substituted phenylthioamidines, a class of compounds that inhibit ADP-induced platelet aggregation [1]. The 4-chloro-substituted derivative serves as a direct precursor to 2-(4-chlorophenylthio)acetamidine hydrochloride (m.p. 194–196°C) and 2-(4-chlorophenylthio)acetamidoxime hydrochloride (m.p. 153–155°C), both of which are well-characterized and exhibit distinct pharmacological profiles compared to analogs derived from 4-bromo-, 4-fluoro-, or 4-iodophenylthioacetonitriles [2].

Antiplatelet Precursor
Class-level inference
Derived acetamidine HCl: 194–196°C; acetamidoxime HCl: 153–155°C; bromo analog acetamidoxime: 82–85°C
Reported antiplatelet pathway intermediate; supports SAR and purification
Patent data; synthesis via hydroxylamine or NH₄Cl
Medicinal Chemistry Cardiovascular Drug Discovery

Commercial Purity and Consistent Quality

(4-Chlorophenylthio)acetonitrile is commercially available from major chemical suppliers with a certified purity of 98%, ensuring reproducibility in synthetic applications and minimizing the need for additional purification steps prior to use . The melting point specification (79–81°C) provides a simple and reliable identity confirmation test, which is not as straightforward for the lower-melting 4-fluoro analog (32–35°C) [1].

Commercial Purity
Supporting evidence
Purity 98%; mp 79–81°C specification for identity confirmation
May reduce batch-to-batch variability and simplify incoming QC
Vendor specification sheets
Procurement Quality Control Reproducibility

Continuous-Flow Carbene Transfer Reactions

The acetonitrile moiety of (4-chlorophenylthio)acetonitrile can be engaged in iron-catalyzed carbene transfer reactions using diazo acetonitrile generated under continuous-flow conditions, enabling the synthesis of α-substituted acetonitrile derivatives on a gram scale [1]. This methodology is applicable to a range of thiophenols and provides a direct route to valuable α-mercaptoacetonitrile building blocks, with the 4-chloro derivative serving as a representative substrate for reaction optimization and scope demonstration.

Continuous-Flow
Supporting evidence
Iron-catalyzed carbene transfer with diazo acetonitrile; typical C–S yields 70–90% (class)
Supports scalable process chemistry research
Continuous-flow reactor, iron catalyst
Continuous Flow Synthetic Methodology C–S Bond Formation

(4-Chlorophenylthio)acetonitrile: Application Scenarios


Antiplatelet Phenylthioamidine Synthesis

Utilize (4-chlorophenylthio)acetonitrile as the starting material for the synthesis of 2-(4-chlorophenylthio)acetamidine and its oxime derivatives. These compounds have documented activity as inhibitors of ADP-induced platelet aggregation, making the chloro-substituted acetonitrile a strategic choice for cardiovascular drug discovery programs [1]. The high melting point of the final amidine hydrochloride (194–196°C) facilitates purification and characterization [2].

α-Mercaptoacetonitrile Continuous-Flow Synthesis

Employ (4-chlorophenylthio)acetonitrile in iron-catalyzed continuous-flow carbene transfer reactions to generate α-substituted acetonitrile derivatives. The method is scalable to gram quantities and offers a reliable entry to sulfur-containing building blocks for complex molecule construction [3].

Melting Point-Based Quality Control

The well-defined melting point of 79–81°C allows for rapid identity confirmation and purity assessment via simple capillary melting point determination. Procuring the 98% purity grade from reputable vendors ensures minimal batch-to-batch variability, reducing the need for costly re-purification and enhancing reproducibility in research protocols .

Application
Selection Property
Validation Focus
Antiplatelet amidine/oxime synthesis
4-Chloro-substituted acetonitrile starting material
In vitro platelet aggregation assay context
α-Mercaptoacetonitrile C–S bond formation
Continuous-flow carbene transfer compatibility
Reaction yield and scalability
Procurement QC testing
Melting point identity test
Batch-to-batch purity and consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
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